6-Bromo-1-methyl-1H-benzo[D]imidazole is an organic compound characterized by its molecular formula and a molecular weight of approximately 211.06 g/mol. This compound is a derivative of benzimidazole, featuring a bromine atom at the 6th position and a methyl group at the 1st position of the benzimidazole ring. It typically appears as a white or off-white crystalline powder and is recognized for its stability under standard conditions. The compound has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry due to its interactions with biological targets.
6-Bromo-1-methyl-1H-benzo[D]imidazole can be sourced from various chemical suppliers, with availability in different quantities and purities. It falls under the classification of heterocyclic compounds, specifically within the benzimidazole family, which are known for their diverse biological activities and utility in organic synthesis.
Several synthetic routes have been developed for the preparation of 6-Bromo-1-methyl-1H-benzo[D]imidazole. A notable method involves the reaction of a phenyl compound with a brominated substrate, utilizing mercuric oxide and sodium chloride to form phenyl nitrite, which is then reduced to an aldehyde before reacting with hydrobromic acid to yield the final product.
Another effective synthesis route includes using formic acid and 5-bromo-2-nitro-aniline as starting materials. The reaction conditions typically involve refluxing the mixture with iron powder and ammonium chloride in isopropyl alcohol for approximately 24 hours, achieving high yields (up to 98%) after purification via flash chromatography .
The reaction conditions are crucial for optimizing yield and purity. For instance, maintaining specific temperatures during reflux and employing techniques such as flash chromatography for purification significantly enhance the quality of the synthesized compound.
The molecular structure of 6-Bromo-1-methyl-1H-benzo[D]imidazole can be represented as follows:
The structural integrity is essential for its biological activity, influencing how it interacts with various biological targets.
6-Bromo-1-methyl-1H-benzo[D]imidazole is versatile in its reactivity, undergoing various chemical transformations:
These reactions allow for the derivation of new compounds with potentially enhanced biological activities.
The mechanism of action for 6-Bromo-1-methyl-1H-benzo[D]imidazole primarily involves its interaction with key kinases such as epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and cyclin-dependent kinase 2 (CDK2).
The compound binds to the active sites of these kinases, inhibiting their activity. This inhibition disrupts critical cellular pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells. The ability to modulate these pathways highlights its potential as an anticancer agent.
The compound exhibits reactivity typical of halogenated benzimidazoles, allowing it to participate in substitution reactions that can modify its structure for further applications in organic synthesis .
6-Bromo-1-methyl-1H-benzo[D]imidazole has several scientific uses:
The synthesis of 6-bromo-1-methyl-1H-benzo[d]imidazole (CAS 53484-16-5, C₈H₇BrN₂, MW 211.06) primarily relies on functionalizing the benzimidazole core through sequential halogenation and alkylation. The most industrially adopted method involves the reductive cyclization of 5-bromo-N-methyl-2-nitroaniline precursors. A high-yielding (98%) route employs iron powder (14.5 g, 260 mmol) and ammonium chloride (13.9 g, 260 mmol) as reductants in refluxing isopropyl alcohol (75 mL) with formic acid (49.0 mL, 1298 mmol) acting as both cyclization agent and carbon source. After 24 hours of reflux, purification via flash chromatography (10:1 ethyl acetate/methanol) yields crystalline 6-bromo-1-methyl-1H-benzo[d]imidazole [1] [7].
Alternative pathways include the condensation of 4-bromo-1,2-diaminobenzene with acetic acid derivatives under dehydrating conditions. Solvent-free thermal condensation at 120°C–150°C facilitates N-methylation and cyclization simultaneously, though yields are moderately lower (80–85%) compared to reductive methods [7]. The bromine atom’s position is secured by using regiodefined precursors like 5-bromo-2-nitroaniline, ensuring no positional isomers form during cyclization.
Table 1: Traditional Synthesis Methods for 6-Bromo-1-methyl-1H-benzo[d]imidazole
Precursor | Reagents/Conditions | Yield | Purification Method |
---|---|---|---|
5-Bromo-N-methyl-2-nitroaniline | Fe/NH₄Cl, HCOOH, i-PrOH, reflux, 24 h | 98% | Flash chromatography (EtOAc:MeOH 10:1) |
4-Bromo-1,2-diaminobenzene | Acetic acid, solvent-free, 120°C, 12 h | 80–85% | Recrystallization (ethanol) |
Recent advances prioritize atom economy and waste reduction in synthesizing this compound. Key innovations include:
Table 2: Green Synthesis Strategies Comparison
Strategy | Reaction System | Environmental Benefit | Yield |
---|---|---|---|
Catalytic Reduction | FeCl₃ (10 mol%), N₂H₄·H₂O, i-PrOH | 60% less metal waste | 95% |
Solvent-Free Methylation | Dimethyl carbonate, 150°C | No solvent; H₂O/CO₂ byproducts | 90% |
Aqueous Regioselective Bromination | H₂O₂/HBr, H₂O, 60°C | Water-based; no organic solvents | 85% |
Achieving site-selective functionalization at the C6 position demands precision catalysis:
Table 3: Regioselective Catalytic Systems for C6 Functionalization
Catalytic System | Conditions | Regioselectivity | Scale-Up Feasibility |
---|---|---|---|
n-BuLi/TMEDA | −78°C, THF, Br₂ | 93% | Low (cryogenic) |
Pd(OAc)₂/8-Aminoquinoline | 80°C, DMF, NBS | >95% | Medium (catalyst cost) |
NaH/DMF | 0–25°C, DMF, Br₂ | 95% | High (ambient temperature) |
These methodologies underscore a shift toward precision synthesis, where catalyst design and reaction engineering ensure optimal atom efficiency and positional control—critical for pharmaceutical applications requiring ultra-pure intermediates [3] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7